REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][C:4]1[C:5]([C:19]([NH:21][C:22]2[CH:27]=[CH:26][C:25]([S:28]([CH3:31])(=[O:30])=[O:29])=[CH:24][CH:23]=2)=[O:20])=[CH:6][NH:7][C:8]=1[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[C:15]([F:18])([F:17])[F:16].[O:32]1[CH2:36][CH2:35]OS1(=O)=O>CN(C)C=O>[OH:32][CH2:36][CH2:35][N:7]1[C:8]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[C:15]([F:18])([F:16])[F:17])=[C:4]([CH3:3])[C:5]([C:19]([NH:21][C:22]2[CH:27]=[CH:26][C:25]([S:28]([CH3:31])(=[O:30])=[O:29])=[CH:24][CH:23]=2)=[O:20])=[CH:6]1 |f:0.1|
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Name
|
|
Quantity
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0.12 g
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Type
|
reactant
|
Smiles
|
[H-].[Na+]
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Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
|
Name
|
|
Quantity
|
0.47 g
|
Type
|
reactant
|
Smiles
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CC=1C(=CNC1C1=C(C=CC=C1)C(F)(F)F)C(=O)NC1=CC=C(C=C1)S(=O)(=O)C
|
Name
|
|
Quantity
|
0.14 g
|
Type
|
reactant
|
Smiles
|
O1S(OCC1)(=O)=O
|
Name
|
|
Quantity
|
40 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
12 mg
|
Type
|
reactant
|
Smiles
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O1S(OCC1)(=O)=O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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the resulting mixture was stirred at room temperature for 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
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the resulting mixture was stirred at room temperature
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Type
|
WAIT
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Details
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After 1 hour
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Duration
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1 h
|
Type
|
STIRRING
|
Details
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again, and the resulting mixture was stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
After the mixture was concentrated under reduced pressure, methanol (5 mL)
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Type
|
ADDITION
|
Details
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was added to the residue and insoluble substances
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Type
|
CUSTOM
|
Details
|
were removed by filtration
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Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated again
|
Type
|
ADDITION
|
Details
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To the residue, tetrahydrofuran (2 mL) and 6 M hydrochloric acid (2 mL) were added
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Type
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STIRRING
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Details
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the resulting mixture was stirred at 60° C. for 16 hours
|
Duration
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16 h
|
Type
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TEMPERATURE
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Details
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The reaction was cooled to room temperature
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Type
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DISSOLUTION
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Details
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dissolved in ethyl acetate
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Type
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WASH
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Details
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washed with water and saturated saline
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over anhydrous sodium sulfate
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Type
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FILTRATION
|
Details
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filtered
|
Type
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CONCENTRATION
|
Details
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Then, the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (ethyl acetate), whereby the objective compound (0.25 g, 48%)
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
OCCN1C=C(C(=C1C1=C(C=CC=C1)C(F)(F)F)C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |